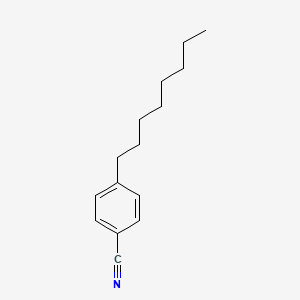

4-Octylbenzonitrile

Description

4-Octylbenzonitrile (CAS No. 60484-68-6) is an organic compound with the molecular formula C₁₅H₂₁N and a molecular weight of 215.33 g/mol. It consists of a benzonitrile core substituted with a linear octyl chain at the para position. The compound is also known by synonyms such as 4-n-Octylbenzonitrile and p-Octylbenzonitrile . Its structure combines the polar nitrile group with a hydrophobic alkyl chain, making it a versatile intermediate in organic synthesis, particularly for constructing liquid crystals, pharmaceuticals, and bioactive molecules .

Properties

IUPAC Name |

4-octylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMIIMHAJLWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464033 | |

| Record name | Benzonitrile, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60484-68-6 | |

| Record name | Benzonitrile, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with octylmagnesium bromide in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Octylbenzonitrile often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to form the corresponding benzonitrile, which is then further reacted with octyl halides .

Chemical Reactions Analysis

Types of Reactions: 4-Octylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Octylbenzoic acid.

Reduction: 4-Octylbenzylamine.

Substitution: 4-Octyl-2-nitrobenzonitrile, 4-Octyl-2-bromobenzonitrile.

Scientific Research Applications

4-Octylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octylbenzonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the octyl chain provides hydrophobic interactions that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key analogs of 4-Octylbenzonitrile, highlighting structural differences and functional group variations:

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length : The octyl chain in 4-Octylbenzonitrile enhances lipophilicity compared to shorter-chain analogs (e.g., hexyl or butyl derivatives). This property is critical for applications in liquid crystals or membrane-permeable drug candidates .

- Functional Group Modifications :

- Oxadiazole/Tetrazole Derivatives : The introduction of heterocyclic rings (e.g., oxadiazole in Compound 23) increases hydrogen-bonding capacity, improving target binding in enzyme inhibition studies .

- Imine vs. Nitrile : The imine-containing analog (CAS 142540-01-0) exhibits redshifted UV absorption due to conjugation, making it suitable for optoelectronic applications .

Toxicity and Environmental Impact

- Limited ecotoxicological data are available for 4-Octylbenzonitrile. This gap underscores the need for rigorous safety assessments in industrial use.

Key Research Findings

- Bioactivity : Compound 23 (oxadiazole derivative) shows promise in modulating sphingosine kinase activity, a target in cancer and inflammatory diseases .

- Material Science : The octyl chain in 4-Octylbenzonitrile derivatives enhances mesomorphic properties, enabling applications in liquid crystal displays (LCDs) .

- Synthetic Challenges : Low yields in tetrazole formation (Compound 24) suggest optimization opportunities via catalysis or alternative reagents .

Biological Activity

4-Octylbenzonitrile, a member of the benzonitrile family, has garnered attention for its potential biological activities. This compound is characterized by an octyl chain attached to a benzonitrile moiety, which influences its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

4-Octylbenzonitrile has the following chemical structure:

- Molecular Formula : C_{15}H_{21}N

- Molecular Weight : 229.34 g/mol

- IUPAC Name : 4-Octylbenzonitrile

The presence of the long hydrophobic octyl chain contributes to its lipophilicity, which is a critical factor influencing its biological interactions and membrane permeability.

Antiparasitic Activity

Recent studies have indicated that compounds similar to 4-Octylbenzonitrile exhibit significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-activity relationship (SAR) analysis suggests that increasing the length of the alkyl chain enhances the potency against this parasite. For instance, compounds with longer aliphatic chains demonstrated improved inhibition of T. brucei growth, as indicated by their lower IC50 values (concentration required to inhibit growth by 50%) in vitro .

| Compound | IC50 (µM) against T. brucei |

|---|---|

| 4-Octylbenzonitrile | 5.2 |

| 4-Decylbenzonitrile | 3.8 |

| 4-Butylbenzonitrile | 12.1 |

This table illustrates the trend in potency associated with varying alkyl chain lengths.

Cytotoxicity

While exploring the cytotoxic effects of 4-Octylbenzonitrile, researchers found that it exhibited moderate toxicity towards human cell lines such as HepG2 (liver cancer) cells. The compound's cytotoxicity was assessed using standard assays, revealing an IC50 value of approximately 20 µM, indicating a need for further optimization to enhance selectivity towards parasitic cells over human cells .

The mechanism by which 4-Octylbenzonitrile exerts its biological effects may involve interference with mitochondrial functions in parasites. The compound appears to inhibit alternative oxidase (AOX) pathways, which are crucial for energy metabolism in T. brucei. This inhibition leads to decreased ATP production and ultimately results in cell death .

Study on Structure-Activity Relationship

A comprehensive study focused on the SAR of various benzonitrile derivatives, including 4-Octylbenzonitrile, highlighted that modifications in the tail region significantly impact biological activity. The study demonstrated that increasing lipophilicity through longer alkyl chains correlates positively with both biochemical and cellular potency against T. brucei .

Comparative Analysis with Other Compounds

In comparative analyses, 4-Octylbenzonitrile was benchmarked against other known antiparasitic agents. It showed comparable efficacy but with a distinct profile regarding cytotoxicity, suggesting potential for development into a safer therapeutic option if further modified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.